1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. This compound is characterized by the presence of a cyclopropane ring and a cyclohexyl group, making it a unique structure in organic chemistry. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves several steps:
Cyclopropane Synthesis: One common method is the reaction of carbenes with the double bond in alkenes or cycloalkenes. Carbenes, such as methylene (H2C), react with alkenes to form cyclopropane rings.
Hydroxycyclohexyl Group Introduction: The hydroxycyclohexyl group can be introduced through a series of reactions involving cyclohexanone and appropriate reagents to form the hydroxy derivative.
Aldehyde Formation:
Chemical Reactions Analysis
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds:
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid and cyclopropane methylamine share the cyclopropane ring structure but differ in functional groups.
Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol share the cyclohexyl group but differ in their functional groups.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-[(4-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h8-10,13H,1-7H2 |
InChI Key |
BXIHRIRMVMCXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2(CC2)C=O)O |
Origin of Product |
United States |
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